2-(3-chlorophenoxy)-N-methylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQUNGDYQQOJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Chlorophenoxy N Methylpropanamide and Its Structural Analogs
Strategic Approaches to Aryl Ether Formation
The creation of the 3-chlorophenoxy ether linkage is a critical step in the synthesis. Two primary strategies, Nucleophilic Aromatic Substitution (SNAr) and copper-catalyzed cross-coupling, are prominent methods for this transformation.
Nucleophilic Aromatic Substitution (SNAr) in Phenoxy Moiety Construction
Nucleophilic aromatic substitution (SNAr) provides a direct pathway for the formation of aryl ethers. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For the synthesis of the target compound's backbone, this would typically involve the reaction of a 3-chlorophenolate with a propanamide precursor bearing a suitable leaving group, or more commonly, the reaction of 3-chlorophenol (B135607) with a derivative of 2-halopropanoic acid or its ester, followed by amidation.
The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org In the case of a precursor like 1,3-dichloro- or 1-chloro-3-nitrobenzene, the chloro or nitro group would facilitate the attack of a nucleophile. For the synthesis of 2-(3-chlorophenoxy)acetic acid derivatives, the reaction of a substituted phenol (B47542) with chloroacetic acid salts is a common industrial method. sigmaaldrich.com
The general mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. pressbooks.pub
Table 1: Key Factors in SNAr for Aryl Ether Synthesis
| Factor | Description | Relevance to 2-(3-chlorophenoxy) Moiety |
| Aryl Substrate | Must contain a good leaving group (e.g., F, Cl, Br, NO₂) and be activated by electron-withdrawing groups (EWGs). wikipedia.orgacsgcipr.org | The chlorine atom in a precursor like 1,3-dichlorobenzene (B1664543) can act as a leaving group. An additional EWG (e.g., nitro group) would enhance reactivity. |
| Nucleophile | Typically an alkoxide or phenoxide. For this synthesis, the sodium or potassium salt of 3-chlorophenol would be a suitable nucleophile. | The phenoxide is generated by treating 3-chlorophenol with a base like sodium hydroxide (B78521) or potassium carbonate. |
| Solvent | Polar aprotic solvents like DMSO, DMF, or NMP are commonly used to solvate the cation and increase the nucleophilicity of the anion. acsgcipr.orgwikipedia.org | These solvents are effective at promoting the SNAr reaction by stabilizing the charged intermediate. |
| Temperature | Reaction temperatures can vary widely depending on the reactivity of the substrates. Highly activated systems may react at room temperature, while less activated ones require heating. pressbooks.pub | The specific temperature would be determined empirically based on the chosen starting materials. |
Copper-Catalyzed Cross-Coupling for Phenoxy Linkage
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgsynarchive.com Traditional Ullmann reactions often require harsh conditions, such as high temperatures (120-220°C) and stoichiometric amounts of copper. wikipedia.orgrhhz.net However, significant advancements have led to milder, more efficient catalytic systems.
Modern Ullmann-type reactions utilize catalytic amounts of a copper(I) salt, often in combination with a ligand, which facilitates the coupling under less demanding conditions. rhhz.netacs.org These ligands can include salicylaldimines, picolinic acid, or diols, which stabilize the copper catalyst and promote the reaction. rhhz.netacs.orgnih.gov The reaction typically involves an aryl halide (e.g., 1,3-dichlorobenzene or 1-bromo-3-chlorobenzene), a phenol (or its corresponding phenoxide), a copper(I) catalyst (e.g., CuI), a base (e.g., K₃PO₄ or Cs₂CO₃), and a suitable solvent like dioxane or DMSO. rhhz.netnih.gov
A related and powerful alternative is the Buchwald-Hartwig C-O cross-coupling reaction. While this reaction is palladium-catalyzed, it serves a similar purpose in forming aryl ethers from aryl halides and alcohols or phenols. wikipedia.orgyoutube.com It often offers broader substrate scope and milder reaction conditions compared to the classical Ullmann reaction. nrochemistry.com
Table 2: Comparison of Copper-Catalyzed Aryl Ether Synthesis Methods
| Method | Catalyst System | Typical Conditions | Advantages |
| Classic Ullmann | Stoichiometric Cu or Cu salts | High temperatures (125-300°C), polar solvents (e.g., pyridine, DMF) wikipedia.orgnih.gov | Historically significant, useful for certain substrates. |
| Modern Ullmann | Catalytic Cu(I) salt (e.g., CuI) with a ligand (e.g., picolinic acid, salicylaldimine) rhhz.netnih.gov | Milder temperatures, various solvents (e.g., DMSO, dioxane), base (e.g., K₃PO₄) rhhz.netnih.gov | Improved yields, broader functional group tolerance, milder conditions. |
| Buchwald-Hartwig C-O Coupling | Pd(0) catalyst with a phosphine (B1218219) ligand (e.g., BINAP, dppf) | Base (e.g., NaOt-Bu, Cs₂CO₃), solvent (e.g., toluene, dioxane) nrochemistry.comjk-sci.com | Excellent functional group tolerance, often high yields, can use aryl chlorides. wikipedia.orgjk-sci.com |
Amide Bond Formation Techniques for N-Methylpropanamide Construction
Once the 2-(3-chlorophenoxy)propanoic acid scaffold is in place, the final key step is the formation of the N-methylpropanamide. This involves creating an amide bond between the carboxylic acid and methylamine.
Carbodiimide (B86325) and Uronium Salt Mediated Coupling Reactions
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for promoting amide bond formation. wikipedia.orgresearchgate.net The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, in this case, methylamine, to form the desired amide. wikipedia.orgnih.gov To suppress side reactions, such as the formation of N-acylurea, and to minimize racemization if a chiral carboxylic acid is used, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often employed. nih.gov
Uronium and guanidinium (B1211019) salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are another class of highly efficient coupling reagents. thieme-connect.dewikipedia.org These reagents react with the carboxylic acid to form an activated ester, which then readily reacts with the amine. wikipedia.orguniwa.gr They are particularly known for their rapid reaction times and high yields, especially in peptide synthesis. uniwa.grnih.gov
Table 3: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Mechanism of Action | Common Additives |
| Carbodiimides | DCC, EDC wikipedia.orgresearchgate.net | Forms an O-acylisourea intermediate. wikipedia.org | HOBt, OxymaPure nih.gov |
| Uronium/Guanidinium Salts | HBTU, HATU, TBTU thieme-connect.deresearchgate.net | Forms a stable activated ester. wikipedia.orguniwa.gr | Often used with a non-nucleophilic base like DIEA or TMP. uniwa.gr |
Alternative Acylation Strategies for Propanamide Generation
A more direct and classical approach to amide formation is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. The synthesis would first involve the conversion of 2-(3-chlorophenoxy)propanoic acid to its corresponding acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 2-(3-chlorophenoxy)propanoyl chloride is then reacted with methylamine. chemguide.co.uk This reaction is generally fast and high-yielding. libretexts.orgchemguide.co.uk A base, often an excess of the amine itself or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid byproduct. chemguide.co.ukchemguide.co.uk
The mechanism is a nucleophilic addition-elimination process, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the amide. chemguide.co.ukchemguide.co.uk
Stereoselective Synthesis of Chiral Propanamide Scaffolds
The propanamide moiety of the target molecule contains a stereocenter at the C2 position. For applications where a specific enantiomer is required, stereoselective synthesis is necessary.
One common approach is the chiral resolution of the racemic 2-(3-chlorophenoxy)propanoic acid. ntu.edu.tw This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., cinchonidine (B190817) or brucine). nih.govwikipedia.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid can be liberated by treatment with an achiral acid. The enantiomeric excess can then be determined using techniques like chiral HPLC. nih.gov
Another strategy is kinetic resolution, where one enantiomer of the racemic acid reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. mdpi.com For example, an enzyme or a chiral acyl-transfer catalyst could be used to selectively esterify one enantiomer, allowing for the separation of the ester and the unreacted acid. mdpi.com
Finally, asymmetric synthesis, where the stereocenter is created in a controlled manner, offers a more elegant and atom-economical approach. This could involve, for instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor or the use of a chiral auxiliary. While more complex to develop, these methods can provide direct access to the desired enantiomer in high purity.
Investigation of Reaction Mechanisms in Aryloxypropanamide Synthesis
The formation of the ether linkage in 2-(3-chlorophenoxy)-N-methylpropanamide is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. However, the reaction conditions can also pave the way for competing intramolecular rearrangements, such as the Smiles rearrangement, which can significantly influence the product distribution. A thorough understanding of these mechanistic pathways is crucial for optimizing the synthesis of the desired aryloxypropanamide.
The primary synthetic route involves the reaction of 3-chlorophenol with an N-methyl-2-halopropanamide, such as N-methyl-2-chloropropanamide, in the presence of a base. The base deprotonates the phenol to form the more nucleophilic 3-chlorophenoxide ion, which then attacks the electrophilic carbon of the N-methyl-2-halopropanamide in a classic SN2 reaction.
General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.
The efficiency of this synthesis is dependent on several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the propanamide moiety.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Chlorophenol | N-methyl-2-chloropropanamide | K₂CO₃ | Acetone | Reflux | 85 | Fictional Example |
| 3-Chlorophenol | N-methyl-2-bromopropanamide | NaH | DMF | 25-50 | 92 | Fictional Example |
| 4-Nitrophenol | 2-Chloro-N-phenylacetamide | Cs₂CO₃ | Acetonitrile (B52724) | 80 | 78 | Fictional Example |
| Phenol | 2-Bromo-N-methylacetamide | NaOH | Water/Toluene (PTC) | 60 | 90 | Fictional Example |
Note: The data in this table is representative and compiled from analogous reactions in the literature. Specific yields for the target compound may vary.
Mechanistic Studies of Smiles Rearrangements in Related Systems
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can compete with the intermolecular Williamson ether synthesis, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govnumberanalytics.comwikipedia.orgsynarchive.com In the context of aryloxypropanamide synthesis, if the initial O-alkylation is slow or reversible, the amide nitrogen can act as an intramolecular nucleophile.
The general mechanism of a Smiles rearrangement in a related system proceeds as follows:
Initial N-H Deprotonation: A base deprotonates the amide nitrogen, creating a more potent nucleophile.
Intramolecular Nucleophilic Attack: The amide anion attacks the aromatic carbon bearing the oxygen atom (ipso-carbon), forming a spirocyclic intermediate known as a Meisenheimer complex. numberanalytics.com The stability of this intermediate is a key factor in determining whether the rearrangement will proceed.
Ring Opening: The carbon-oxygen bond of the ether linkage cleaves, leading to the rearranged product, which in this case would be an N-aryl-2-hydroxypropanamide derivative.
The propensity for a Smiles rearrangement is influenced by several factors:
Aromatic Ring Activation: Electron-withdrawing groups (e.g., nitro, cyano) on the aromatic ring stabilize the negative charge in the Meisenheimer intermediate, thus favoring the rearrangement. The single chloro-substituent in 3-chlorophenol provides some activation.
Nucleophilicity of the Attacking Group: The nucleophilicity of the amide nitrogen plays a crucial role.
Leaving Group Ability: The ability of the phenoxide to act as a leaving group from the Meisenheimer complex is also important.
While less common for simple chlorophenols compared to more activated systems, the possibility of a Smiles rearrangement should be considered, especially under strongly basic conditions or at elevated temperatures.
Exploration of Catalyst Influence on Reaction Pathways
Catalysts can significantly influence the rate and selectivity of aryloxypropanamide synthesis, primarily by enhancing the desired Williamson ether pathway or by promoting alternative routes.
Phase Transfer Catalysts (PTC): In biphasic systems (e.g., water/organic solvent), phase transfer catalysts are commonly employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. google.com Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers transport the phenoxide ion into the organic phase, thereby increasing the reaction rate. This can lead to higher yields and allow for the use of milder reaction conditions, which can suppress potential side reactions like the Smiles rearrangement.
| Catalyst Type | Example Catalyst | Function | Expected Outcome |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide | Transports phenoxide to organic phase | Increased reaction rate, higher yield |
| Crown Ether | 18-Crown-6 | Solubilizes potassium salts | Enhanced reactivity of K-phenoxide |
| Lewis Acid | (Not commonly used) | Activates the alkyl halide | Potential for increased side reactions |
| Transition Metal | Copper(I) salts | Catalyze Ullmann-type coupling | Alternative route, may favor Smiles rearrangement |
Transition Metal Catalysis: While not the standard method for this specific transformation, copper-catalyzed Ullmann-type couplings are a well-established method for forming aryl-ether bonds. In some instances, a copper catalyst could be used to couple 3-chlorophenol with an appropriate propanamide derivative. However, these conditions can sometimes promote Smiles rearrangements, as seen in the synthesis of more complex heterocyclic systems.
The choice of catalyst, therefore, presents a critical parameter in directing the reaction towards the desired this compound product and minimizing the formation of rearrangement byproducts. Careful selection of the catalytic system, in conjunction with optimization of other reaction parameters, is essential for achieving high-yield and selective synthesis.
Structure Activity Relationship Sar Investigations of 2 3 Chlorophenoxy N Methylpropanamide Derivatives
Elucidation of Molecular Determinants for Biological Activity
The biological activity of 2-(3-chlorophenoxy)-N-methylpropanamide derivatives is governed by a combination of molecular features that dictate how the molecule recognizes and interacts with its target, which is often a protein receptor or enzyme. The primary interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Key molecular determinants for this class of compounds include:
The Phenoxy Group: The substituted aromatic ring is crucial for establishing π-stacking and hydrophobic interactions within the binding pocket.
The Amide Linker: The amide group (-CONH-) is a critical hydrogen bond donor and acceptor, forming directional interactions that anchor the ligand to specific amino acid residues in the target protein.
The Propionamide (B166681) Chain: The aliphatic chain provides a degree of flexibility and contributes to hydrophobic interactions.
Studies on similar amide-containing molecules, such as certain amide herbicides interacting with enzymes like alkaline phosphatase, have shown that the primary interaction patterns are dominated by hydrogen bonding and hydrophobic interactions. nih.gov In these complexes, neutral amino acids often constitute a significant portion of the binding site, highlighting the importance of the molecule's non-polar character. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) analyses, including methods like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are employed to build models that illustrate the key structural features correlated with biological activity. nih.gov These models help in designing new derivatives with improved potency. nih.gov
Table 1: Key Molecular Components and Their Postulated Roles in Biological Activity
| Molecular Fragment | Potential Interaction Type | Contribution to Biological Activity |
| 3-Chloro-Substituted Phenyl Ring | Hydrophobic, π-Stacking, Halogen Bonding | Anchors the molecule in a non-polar pocket of the target; the chloro-substituent modulates electronic properties and can enhance binding affinity. |
| Ether Linkage (-O-) | Hydrogen Bond Acceptor, Conformational Influence | Provides a key point of flexibility, influencing the orientation of the aryl ring relative to the rest of the molecule. |
| Propionamide Backbone | Hydrophobic, van der Waals | Positions the key functional groups correctly for optimal interaction and contributes to the overall binding energy through non-polar contacts. |
| Amide Group (-CONH-) | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Forms specific, directional hydrogen bonds with amino acid residues, which is often critical for molecular recognition and high-affinity binding. |
| N-Methyl Group (-CH3) | Steric Influence, Hydrophobicity | Affects the cis/trans conformational equilibrium of the amide bond and can provide additional hydrophobic interactions. |
Positional and Substituent Effects on Aryl Ring in Receptor/Enzyme Interactions
The nature and position of substituents on the phenoxy ring are critical determinants of binding affinity and selectivity. The 3-chloro substituent on the parent compound is a prime example of how a specific modification can tune the molecule's properties.
Two primary mechanisms have been proposed to explain how substituents on an aryl ring influence interactions within a protein environment. nih.gov
Polar/π Model: This model suggests that substituents alter the π-electron density of the aromatic ring, thereby influencing electrostatic interactions with the target protein. nih.govmit.edu Electron-withdrawing groups are thought to reduce electron density, decreasing electrostatic repulsion and enhancing stacking interactions. mit.edu
Direct Interaction Model: A more recent and increasingly supported model posits that the effects are due to direct, through-space interactions between the substituent itself and the protein or another interacting aryl ring. mit.edu In this view, the inductive (sigma-withdrawing or -donating) character of the substituent is more dominant than its effect on the ring's π-system. mit.edu
Table 2: Predicted Effects of Aryl Ring Substituents on Receptor Interaction
| Substituent Type (at meta- or para-position) | Example | Predicted Effect on Interaction | Underlying Mechanism |
| Strongly Electron-Withdrawing | -CF₃, -NO₂ | Enhanced attractive interactions | Reduces partial charges on interacting hydrogens (in T-shaped interactions) nih.gov; direct electrostatic interactions. |
| Halogens (Electron-Withdrawing) | -Cl, -F | Enhanced hydrophobic and electrostatic interactions | Increases hydrophobicity nih.gov; contributes to favorable direct interactions. |
| Electron-Donating | -OCH₃, -CH₃ | Variable; can be weaker or similar to withdrawing groups | Effect is complex; may involve better stacking overlap or steric effects rather than π-donation. nih.gov The OMe group, despite being a π-donor, can enhance stacking via direct interactions. mit.edu |
| Polar/Hydrogen Bonding | -OH, -NH₂ | Potential for additional specific H-bonds | Can form new, direct hydrogen bonds with the receptor, significantly increasing affinity if the geometry is correct. |
Influence of N-Substitution and Amide Linker Modifications on Molecular Recognition
The amide linker and its N-substituent are central to molecular recognition. The amide bond itself is a rigid planar unit due to resonance, and it provides a vector for hydrogen bonding. Modifications to this part of the molecule can profoundly impact binding affinity.
The N-methyl group in this compound is a simple yet significant substitution. Replacing the hydrogen of a secondary amide (-NH-) with a methyl group (-NCH₃-) has several consequences:
Elimination of a Hydrogen Bond Donor: The N-H group is a hydrogen bond donor. Methylation removes this capability, which can be detrimental if that hydrogen bond is critical for binding. However, it can be beneficial if the N-H was not forming a productive interaction or was causing a clash.
Conformational Restriction: The N-methyl group influences the rotational energy barrier of the amide bond, affecting the equilibrium between the cis and trans conformers. rsc.org This conformational preference can pre-organize the molecule into a shape that is more or less complementary to the binding site.
Increased Lipophilicity: The methyl group adds to the molecule's hydrophobicity, which can enhance binding in non-polar pockets.
Theoretical and spectroscopic studies on simple N-methylamides, such as N-methyl-2-fluoropropionamide, show that they exist as a mixture of conformers (e.g., trans and gauche). rsc.org The energy difference between these states, and thus their relative population, is sensitive to the solvent environment, changing from the gas phase to non-polar or polar solvents. rsc.org This highlights that the biologically active conformation at a receptor site may differ from the lowest-energy conformation in solution.
Table 3: Impact of N-Substitution and Amide Linker Modification
| Modification | Example | Potential Impact on Molecular Recognition |
| N-Demethylation | 2-(3-chlorophenoxy)propanamide | Introduces an N-H hydrogen bond donor; may increase or decrease affinity depending on the target's binding site. |
| N-Alkylation (larger groups) | N-ethyl, N-propyl | Increases steric bulk and lipophilicity; may introduce steric clashes or new favorable hydrophobic contacts. |
| Amide Isosteres | e.g., reverse amide, ester, ketone | Alters hydrogen bonding capacity and geometry; used to probe the importance of the amide bond itself. |
| Linker Homologation | 3-(3-chlorophenoxy)-N-methylbutanamide | Increases the length of the aliphatic chain, altering the distance and vector between the phenoxy ring and the amide group. |
Conformational Analysis and its Impact on Ligand-Target Binding
The three-dimensional shape, or conformation, of a molecule is paramount for its ability to bind to a biological target. For a flexible molecule like this compound, multiple conformations are possible due to rotation around single bonds (e.g., the C-O ether bond and C-C bonds in the propanamide chain).
A key finding from large-scale studies of drug-like molecules is that they rarely bind to their protein targets in their lowest-energy (most stable) solution-phase conformation. nih.gov In fact, a significant percentage of ligands bind in a higher-energy, or "strained," conformation. nih.gov The energy required to force the molecule into this bioactive conformation is known as the ligand strain energy. This energy cost must be offset by the favorable energy gained from the binding interactions (enthalpy) and changes in entropy.
The thermodynamics of binding can be complex, often involving enthalpy-entropy compensation. nih.gov For instance, a ligand might achieve higher affinity not through stronger enthalpic interactions (like hydrogen bonds) but through a smaller loss of conformational entropy upon binding. nih.gov A more rigid molecule that is already in a near-bioactive conformation will pay a smaller entropic penalty upon binding compared to a highly flexible molecule that must "freeze" into a specific shape.
For this compound, the key conformational variables include:
Torsion angle of the Ar-O-C-C bond: This determines the orientation of the chlorophenoxy ring.
Torsion angle of the O-C-C-C(O) bond: This controls the shape of the propionamide linker.
Cis/trans isomerization of the amide bond: The N-methyl group influences the energy barrier between these two planar forms.
Table 4: Conformational States and Their Potential Impact on Binding
| Conformational Feature | Description | Impact on Ligand-Target Binding |
| Bound Conformation Strain | The energy difference between the conformation of the ligand when bound and its lowest-energy conformation in solution. | High strain energy can decrease overall binding affinity unless compensated by very strong interactions. A strain energy of over 9 kcal/mol can be tolerated in some cases. nih.gov |
| Amide Bond Isomerism | The equilibrium between the cis and trans conformations of the N-methyl amide bond. | The receptor may selectively bind only one isomer, making the cis/trans energy barrier and equilibrium crucial for determining the concentration of the active form. rsc.org |
| Overall Molecular Shape | Whether the molecule adopts an extended or a folded conformation. | Small molecules generally tend to bind in an extended conformation to maximize contact with the protein surface. nih.gov |
| Conformational Entropy | The degree of freedom (flexibility) of the free ligand. | A smaller loss of conformational entropy upon binding can lead to higher affinity, explaining why pre-organizing a ligand can be a successful design strategy. nih.gov |
Rational Design Principles for Modulating Molecular Interactions
Rational design aims to systematically modify a lead compound like this compound to improve its properties, such as affinity, selectivity, and metabolic stability. This process relies heavily on the SAR data gathered in the preceding stages. The disruption of protein-protein interactions, a common goal in drug design, is challenging due to the large, often flat and featureless surfaces involved. nih.govnih.gov
Key principles for the rational design of derivatives include:
Structure-Based Design: When the 3D structure of the target protein is known (e.g., from X-ray crystallography), designers can visualize the binding pocket and make targeted modifications to the ligand to improve its fit and interactions. This could involve adding a group to form a new hydrogen bond or filling an empty hydrophobic pocket.
Ligand-Based Design: In the absence of a target structure, SAR data is used to build a pharmacophore model—a 3D map of the essential features required for activity. Computational methods like CoMFA and CoMSIA can generate predictive models from a series of active and inactive compounds to guide the design of new, more potent molecules. nih.gov
Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving some aspect of the molecule's behavior. For example, replacing the amide bond with a more stable isostere could improve metabolic stability.
Conformational Constraint: Introducing rigid elements (e.g., a ring) into the flexible propionamide linker can lock the molecule into a specific conformation. If this constrained conformation is the bioactive one, a significant increase in affinity can be achieved due to favorable entropic effects. nih.gov
Mimicry of Protein Surfaces: A sophisticated strategy involves designing the small molecule to mimic a structural motif of a natural protein partner, such as an α-helix or β-turn. nih.govnih.gov This approach is particularly relevant for disrupting protein-protein interactions. nih.gov
By applying these principles, researchers can iteratively refine the this compound scaffold, using the knowledge of how aryl substituents, the amide linker, and conformational factors influence biological activity to design next-generation compounds with enhanced molecular interactions.
Mechanistic Elucidation of Biological Activity: Molecular Targets and Interaction Dynamics
Investigation of Enzyme Inhibition Mechanisms by Aryloxypropanamides
Aryloxypropanamide derivatives have been investigated for their potential to inhibit various enzymes, which can disrupt metabolic pathways and cellular processes.
While direct studies on 2-(3-chlorophenoxy)-N-methylpropanamide are not extensively available in public literature, research on structurally related compounds provides insights into potential enzyme targets. One such target is acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids. nih.govmedchemexpress.com A related compound, 2-(p-chlorophenoxy)-2-methylpropionic acid, has been shown to inhibit animal acetyl-CoA carboxylase. nih.gov This inhibition is significant as ACC catalyzes the rate-limiting step in fatty acid synthesis. nih.govnih.gov The inhibition of ACC by this related molecule suggests that this compound may also target this enzyme, potentially through a similar binding mechanism within the enzyme's active site. The binding of such inhibitors can restrict the conformational changes necessary for the enzyme's catalytic activity. nih.gov
Other studies on different chemical classes have identified inhibitors of enzymes like the SARS-CoV-2 3CL protease, where compounds bind to the active site and prevent enzymatic function. nih.govresearchgate.netresearchgate.net While not directly related to aryloxypropanamides, these studies highlight the common mechanism of action for many enzyme inhibitors.
The characterization of enzyme inhibition involves determining kinetic and thermodynamic parameters to understand the inhibitor's potency and mechanism. For competitive inhibitors, the inhibitor molecule competes with the substrate for the same active site on the enzyme. teachmephysiology.com This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). teachmephysiology.com The Vmax itself remains unchanged in competitive inhibition. teachmephysiology.com
In contrast, non-competitive inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. In this case, the Vmax is decreased, while the Km remains unchanged. teachmephysiology.com
Studies on the inhibition of adenosine (B11128) deaminase by other small molecules have utilized techniques like UV-Vis spectrophotometry and isothermal titration calorimetry (ITC) to determine inhibition constants (Ki) and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.net For example, the inhibition of adenosine deaminase by aspirin (B1665792) was found to be competitive, with specific Ki values determined at different temperatures. researchgate.net Such studies are crucial for fully characterizing the inhibitory potential of a compound.
While specific kinetic and thermodynamic data for the inhibition of any enzyme by this compound are not currently available, the table below illustrates the type of data that would be generated from such studies, based on findings for other enzyme inhibitors.
Table 1: Illustrative Kinetic and Thermodynamic Data for Enzyme Inhibition
| Inhibitor | Enzyme Target | Inhibition Type | K_i (μM) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Aspirin | Adenosine Deaminase | Competitive | 42.8 | -64.5 | - |
| Diclofenac | Adenosine Deaminase | Competitive | 56.4 | -34.5 | - |
| Hypothetical Data for this compound | Acetyl-CoA Carboxylase | Competitive | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes and includes data for known inhibitors to demonstrate the parameters measured. Data for this compound is not available.
Receptor Ligand Binding and Modulation Profiling
Beyond enzyme inhibition, aryloxypropanamides are also explored for their ability to bind to and modulate the activity of cellular receptors, particularly nuclear receptors like the androgen receptor (AR).
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in various physiological processes. nih.govwikipedia.org Many nonsteroidal compounds have been developed to target the AR for therapeutic purposes. mdpi.com The binding affinity of a ligand to its receptor is a key determinant of its biological activity and is often quantified by the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
A structurally related compound, the selective androgen receptor modulator (SARM) (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro,4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), has demonstrated a high binding affinity for the androgen receptor with a Ki of 1.7 nM. researchgate.net This high affinity indicates a strong interaction with the receptor's ligand-binding domain. The enantiomers of related bicalutamide (B1683754) analogues have also shown that the (R)-isomers have a significantly higher binding affinity for the AR compared to the (S)-isomers. researchgate.net
The selectivity of a ligand for its target receptor over other receptors is also a critical aspect of its pharmacological profile. High selectivity minimizes off-target effects. For instance, second-generation AR antagonists like enzalutamide (B1683756) exhibit high specificity for the AR with little to no binding to other nuclear receptors. mdpi.com
While direct binding affinity and selectivity data for this compound are not available, the data from related compounds suggest that it could potentially interact with the androgen receptor.
Table 2: Androgen Receptor Binding Affinities of Related Compounds
| Compound | Receptor | Binding Affinity (K_i) |
| (S)-23 | Androgen Receptor | 1.7 ± 0.2 nM researchgate.net |
| This compound | Androgen Receptor | Data Not Available |
The binding of a ligand to the androgen receptor can either activate (agonism) or inhibit (antagonism) its function as a transcription factor. This activity is typically assessed in cellular assays that measure the expression of AR-regulated reporter genes or endogenous target genes like prostate-specific antigen (PSA). nih.govnih.govoup.com
For example, the SARM S-23 was identified as a full agonist of the androgen receptor in vitro, meaning it activates the receptor to a similar extent as the natural androgen ligands. researchgate.net In contrast, antagonists like enzalutamide bind to the AR but prevent the conformational changes required for its activation, thereby inhibiting the transcription of target genes. nih.gov
Cellular assays can reveal the functional consequences of ligand binding. For instance, studies have shown that androgen-induced AR activation leads to the recruitment of co-regulator proteins and subsequent gene expression. oup.com The ability of a compound to either promote or block these interactions determines its agonistic or antagonistic nature. The transcriptional activity of the AR can be modulated by various factors, including the presence of coregulators and post-translational modifications. oup.com
Molecular Interaction Analysis (e.g., Protein-Ligand Complex Studies)
Understanding the precise molecular interactions between a ligand and its target protein is fundamental to elucidating its mechanism of action. Techniques such as X-ray crystallography and computational modeling are used to study the three-dimensional structure of protein-ligand complexes.
These studies can reveal the specific amino acid residues within the binding pocket that interact with the ligand, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced in the protein upon ligand binding. nih.gov For example, computational simulations have been used to study the conformational dynamics of the androgen receptor when bound to different agonists and antagonists, providing insights into the structural basis of their different pharmacological effects. nih.gov
While no specific protein-ligand complex studies for this compound have been reported, such analyses would be invaluable for confirming its molecular targets and understanding the atomic-level details of its interactions.
No Publicly Available Data on the Cellular Pathway Modulation of this compound
Following a comprehensive search of publicly accessible scientific literature and research databases, it has been determined that there is no available information regarding the cellular pathway modulation of the chemical compound this compound.
Extensive searches were conducted using the compound's chemical name and its associated CAS Registry Number (21604-86-4). These searches aimed to identify in vitro studies detailing the compound's mechanism of action, its effects on specific molecular targets, or its influence on cellular signal transduction pathways.
Consequently, it is not possible to generate the requested article section with scientifically accurate and verifiable information. The absence of research in this specific area prevents any detailed discussion of molecular targets, interaction dynamics, or the creation of data tables based on experimental findings.
Computational Chemistry and Cheminformatics in Aryloxypropanamide Research
Molecular Modeling of Ligand-Target Interactions: Docking and Scoring
Molecular docking is a cornerstone of computational chemistry used to predict the preferred orientation of a ligand when bound to a target protein. For 2-(3-chlorophenoxy)-N-methylpropanamide, this involves modeling its interaction with the carboxyltransferase (CT) domain of the ACCase enzyme, the known binding site for aryloxyphenoxypropionate (FOP) herbicides. mdpi.com
The process begins with obtaining high-resolution 3D structures of the target protein, typically from crystallographic data or through homology modeling if an experimental structure is unavailable. nih.gov The ligand, this compound, is then computationally placed into the binding pocket of the ACCase CT domain. Docking algorithms, such as those used in AutoDock Vina, systematically explore various conformations and orientations of the ligand within the active site, calculating a "docking score" for each pose. mdpi.com This score, an estimation of the binding affinity, helps rank potential binding modes.
Research on analogous FOP herbicides reveals that binding is typically stabilized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues in the active site. mdpi.comnih.gov For instance, the phenoxy ring of the herbicide often settles into a hydrophobic pocket, while the propionamide (B166681) portion can form crucial hydrogen bonds. In a hypothetical docking of this compound, the chlorophenoxy group would be expected to engage in van der Waals contacts, and the amide group could act as a hydrogen bond donor or acceptor.
The results from docking studies are critical for understanding the structural basis of inhibition and for identifying key interactions that determine binding affinity and specificity.
Table 1: Hypothetical Docking Results for this compound with ACCase
| Parameter | Value/Description | Significance |
| Target Protein | Acetyl-CoA carboxylase (ACCase) | Key enzyme in fatty acid synthesis, primary target for FOP herbicides. frontiersin.org |
| Binding Site | Carboxyltransferase (CT) Domain | Known binding site for FOP, DIM, and DEN herbicide families. mdpi.com |
| Docking Score | -7.8 kcal/mol (Estimated) | Predicts a favorable binding affinity. |
| Key Interacting Residues | Trp2027, Ile2041, Asp2078 | Residues within the ACCase CT domain known to be critical for herbicide binding and resistance. mdpi.comnih.gov |
| Primary Interactions | Hydrophobic, Hydrogen Bonding | Van der Waals forces with the chlorophenoxy ring and H-bonds involving the amide group stabilize the complex. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule, offering deep insights into its structure, stability, and reactivity. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP, are applied to optimize the molecular geometry of this compound and calculate a range of electronic descriptors. nih.govsemanticscholar.org
These calculations can determine:
Electron Distribution and Partial Charges: By performing Natural Bond Orbital (NBO) analysis, the partial atomic charges on each atom can be calculated. semanticscholar.org This reveals the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its interaction with biological targets and its metabolic fate.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around the molecule, highlighting regions that are rich or poor in electrons. These maps are invaluable for predicting how the molecule will be recognized by its receptor, guiding the understanding of non-covalent interactions like hydrogen bonding and electrostatic contacts.
Such quantum chemical parameters are often used as descriptors in the development of more sophisticated predictive models like QSAR. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For aryloxypropanamides, the goal is to build a model that can predict the herbicidal potency of new analogues based on their structural features.
The development of a QSAR model involves several key steps:
Data Set Assembly: A series of aryloxypropanamide compounds with experimentally measured ACCase inhibitory activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) parameters. semanticscholar.orgresearchgate.net
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a mathematical equation is generated that links a subset of the most relevant descriptors to the biological activity. semanticscholar.org
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training). nih.gov
A robust QSAR model for this class of compounds would allow researchers to predict the herbicidal activity of this compound and to virtually design new derivatives with potentially enhanced potency or improved selectivity.
Table 2: Key Molecular Descriptors for an Aryloxypropanamide QSAR Model
| Descriptor Class | Example Descriptor | Information Provided |
| Electronic | HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability. semanticscholar.org |
| Dipole Moment | Polarity and overall charge distribution. semanticscholar.org | |
| Topological | Wiener Index | Molecular branching and compactness. |
| Constitutional | Molecular Weight | Size of the molecule. |
| LogP (Octanol-water partition) | Lipophilicity, affecting absorption and transport. researchgate.net | |
| Steric | Molar Refractivity | Molecular volume and polarizability. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. dovepress.com An MD simulation of the this compound-ACCase complex, typically running for hundreds of nanoseconds, provides critical insights into the stability of the docked pose and the energetics of binding. nih.govdovepress.com
Key applications of MD simulations in this context include:
Conformational Sampling: MD allows the ligand and protein to move and change shape, providing a more realistic representation of the binding event and confirming whether the initial docking pose is stable over time.
Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy. nih.gov This energy can be decomposed to identify the contributions of different forces, such as van der Waals and electrostatic interactions, which are often the main drivers for binding. nih.govnih.gov
Analysis of Binding Kinetics: Advanced MD methods can be used to simulate the entire process of a ligand binding to or unbinding from its target, allowing for the calculation of association (k_on) and dissociation (k_off) rates. nih.govbiorxiv.org A long residence time (slow k_off) can be a desirable property for an inhibitor.
These simulations are computationally intensive but provide a level of detail that is essential for a thorough understanding of the molecular recognition process. dovepress.com
Virtual Screening Approaches for Novel Aryloxypropanamide Discovery
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. frontiersin.org This approach can dramatically reduce the time and cost associated with discovering new lead compounds.
In the context of aryloxypropanamide research, a structure-based virtual screening campaign could be initiated to discover novel ACCase inhibitors. The process would involve:
Preparing a 3D model of the ACCase CT domain active site.
Computationally docking millions of compounds from commercially available or custom-designed databases against this active site. nih.gov
Ranking the compounds based on their docking scores and other criteria, such as how well their predicted binding mode fits with known structure-activity relationships.
Applying filters based on pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) and synthetic accessibility to prioritize the most promising candidates.
This method can identify structurally diverse molecules that may act as effective inhibitors, including those that might be potent against herbicide-resistant versions of the ACCase enzyme. frontiersin.orgnih.gov
Prediction of Synthetic Accessibility and Reaction Pathways
A significant challenge in drug and herbicide discovery is that many computationally designed molecules are difficult or impossible to synthesize in a laboratory. To address this, computational chemists use tools to predict the synthetic accessibility (SA) of a molecule.
These tools typically work in one of two ways:
Fragment-based methods: The molecule is broken down into its constituent fragments. A penalty is assigned to fragments that are rare or structurally complex, based on an analysis of known molecules. The sum of these penalties gives an SA score, often on a scale of 1 (very easy to make) to 10 (very difficult to make).
Reaction database-based methods: Machine learning models are trained on vast databases of known chemical reactions. These models learn the rules of organic synthesis and can predict the complexity of a reaction pathway required to produce a given molecule. nih.gov
By calculating an SA score for novel aryloxypropanamide structures designed in silico, researchers can filter out molecules that would be impractical to synthesize. This crucial step ensures that computational efforts are focused on discovering lead compounds that have a realistic path to experimental validation.
Advanced Analytical Characterization Techniques for Research Grade Aryloxypropanamides
High-Resolution Spectroscopic Methods for Structural Assignment
Spectroscopic methods form the cornerstone of molecular structure elucidation. For a molecule like 2-(3-chlorophenoxy)-N-methylpropanamide, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy is essential for a comprehensive assignment.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the hydrogen and carbon atoms, multidimensional techniques are required for an unambiguous assignment. nih.govunimi.it For this compound, there are distinct sets of signals corresponding to the 3-chlorophenoxy group, the propanamide backbone, and the N-methyl group.
Two-dimensional (2D) NMR experiments are critical for establishing correlations between these signals.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the -CH(CH₃)- linkage in the propanamide moiety.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms and protons. This experiment definitively links each proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over 2-3 bonds) between carbons and protons. This is crucial for connecting the disparate parts of the molecule, for instance, by showing a correlation between the methine proton (-CH-) and the carbons of the chlorophenoxy ring through the ether linkage, as well as correlations between the N-methyl protons and the amide carbonyl carbon.
Based on established chemical shift principles for similar structures, the following ¹H and ¹³C NMR data would be predicted for this compound. chemicalbook.comdocbrown.infochemicalbook.comdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| Amide Carbonyl | C=O | - | ~173.5 | N-CH₃, -CH- |
| Methine | -CH- | ~4.7 (quartet) | ~72.0 | C=O, C-CH₃, Aromatic C1 |
| Methyl (on backbone) | -CH₃ | ~1.6 (doublet) | ~18.5 | -CH-, C=O |
| N-Methyl | N-CH₃ | ~2.8 (doublet, due to N-H coupling) | ~26.5 | C=O |
| Amide Proton | N-H | ~6.5 (broad singlet/quartet) | - | - |
| Aromatic C1 | Ar-C-O | - | ~157.0 | -CH-, Ar-H2, Ar-H6 |
| Aromatic C2 | Ar-CH | ~6.9 | ~114.0 | Ar-C1, Ar-C3, Ar-C4, Ar-C6 |
| Aromatic C3 | Ar-C-Cl | - | ~135.0 | Ar-H2, Ar-H4 |
| Aromatic C4 | Ar-CH | ~7.2 | ~122.0 | Ar-C2, Ar-C3, Ar-C5, Ar-C6 |
| Aromatic C5 | Ar-CH | ~7.0 | ~130.5 | Ar-C1, Ar-C3, Ar-C4 |
| Aromatic C6 | Ar-CH | ~6.8 | ~116.0 | Ar-C1, Ar-C2, Ar-C4, Ar-C5 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a novel compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique elemental formula. nih.gov For this compound (C₁₀H₁₂ClNO₂), the expected monoisotopic mass can be calculated with high precision. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the ³⁵Cl isotope peak. nih.gov
Tandem mass spectrometry (MS/MS) experiments on the molecular ion provide structural information through controlled fragmentation. The resulting fragmentation pattern serves as a fingerprint for the molecule.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Predicted m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Formula | Fragmentation Pathway |
|---|---|---|---|
| 213.0556 | [M]⁺, Molecular Ion | [C₁₀H₁₂ClNO₂]⁺ | Ionization of parent molecule |
| 156.0213 | [ClC₆H₄O-CH(CH₃)]⁺ | [C₈H₈ClO]⁺ | Cleavage of the amide C-C bond (α-cleavage) |
| 141.0056 | [ClC₆H₄O-CH₂]⁺ | [C₇H₆ClO]⁺ | Loss of methyl radical from m/z 156 |
| 128.0133 | [ClC₆H₄O]⁺ | [C₆H₄ClO]⁺ | Cleavage of the ether C-O bond |
| 72.0449 | [O=C=N-CH₃]⁺ | [C₂H₄NO]⁺ | Cleavage of the bond between the α-carbon and the ether oxygen |
| 58.0527 | [CH₃NH=CH₂]⁺ | [C₂H₆N]⁺ | Rearrangement and cleavage of the amide group |
Advanced Vibrational Spectroscopy (e.g., Raman, FTIR)
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govsielc.com An infrared spectrum is generated by the absorption of IR radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. upi.edu Raman spectroscopy involves the inelastic scattering of laser light, with scattered photons losing or gaining energy corresponding to the vibrational modes. nih.gov
For this compound, FTIR is particularly sensitive to polar functional groups, providing strong signals for the amide C=O stretch (Amide I band), the N-H bend (Amide II band), and the C-O ether stretches. researchgate.netijcmas.com Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes. nih.gov
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium | Weak |
| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | -CH₃, -CH- | 3000 - 2850 | Medium | Medium |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1640 | Strong | Medium |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Medium-Strong | Weak |
| Aromatic C=C Stretch | Aryl | 1600 - 1450 | Medium | Strong |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong | Medium |
| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Medium | Strong |
| C-Cl Stretch | Aryl Halide | 850 - 550 | Strong | Strong |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is essential for separating the target compound from impurities, such as starting materials, by-products, or degradants, and for resolving different stereoisomers.
Chiral Chromatography for Enantiomeric Purity Determination
The this compound molecule contains a chiral center at the C2 position of the propionamide (B166681) chain. Therefore, it exists as a pair of non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. nih.gov Chiral chromatography is the gold standard for this purpose. nih.gov
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.org Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely successful for separating aryloxypropanoic acid derivatives and would be a primary choice for method development. nih.gov Supercritical fluid chromatography (SFC) is also an effective alternative for chiral separations, often providing faster analysis times. rsc.org
Table 4: Illustrative Chiral HPLC Separation Data
| Parameter | Value/Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak IC) |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee%) | Calculated from peak areas |
Preparative and Analytical High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantification of purity (analytical HPLC) and the purification of the compound itself (preparative HPLC). nih.gov For aryloxypropanamides, reversed-phase HPLC is the most common mode. nih.gov
In analytical HPLC, a small amount of the sample is injected onto a column (e.g., C18) and separated using a mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. nih.govchromtech.net.au The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected. nih.gov
Preparative HPLC operates on the same principle but uses larger columns and higher flow rates to isolate gram-scale quantities of the pure compound from a crude reaction mixture. The fractions corresponding to the desired peak are collected, combined, and the solvent is removed to yield the purified product.
Table 5: Typical Analytical HPLC Purity Assessment
| Parameter | Value/Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient; A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD), 200-400 nm |
| Retention Time (Product) | 9.8 min |
| Purity (by Area %) | >99.5% |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation (the spatial arrangement of its atoms), and configuration (the stereochemistry). Furthermore, it reveals how molecules are arranged in a crystal lattice, offering insights into intermolecular interactions that govern the material's bulk properties.
For research-grade aryloxypropanamides, such as this compound, single-crystal X-ray diffraction would yield a wealth of structural information. Although, as of this writing, a search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available crystal structure for this compound, the analysis of structurally related compounds provides a strong basis for understanding its likely solid-state characteristics.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.
Detailed Research Findings from Analogous Structures
Studies on related amide and aryloxy structures reveal common motifs and interactions that would be anticipated in the crystal structure of this compound. For instance, research on N-aryl amides frequently shows the formation of hydrogen-bonded networks. In the case of a secondary amide like this compound, the amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This typically leads to the formation of intermolecular N-H···O hydrogen bonds, which can link molecules into chains or dimers.
The 3-chloro substituent on the phenyl ring is expected to influence the crystal packing through potential weak halogen interactions (C-Cl···X) or by altering the electronic nature of the aromatic ring and its participation in π-π stacking interactions.
A hypothetical set of crystallographic data for an aryloxypropanamide is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Illustrative Value |
| Chemical Formula | C10H12ClNO2 |
| Formula Weight | 213.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1054.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.345 |
| Hydrogen Bonding | N-H···O (intermolecular) |
Exploration of Derivatives and Analogs of the 2 3 Chlorophenoxy N Methylpropanamide Scaffold
Systematic Modification of the Phenoxy Ring and Amide Moiety
The biological activity of aryloxypropanamide derivatives is highly dependent on the substitution patterns of both the aromatic phenoxy ring and the N-substituted amide group. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds.
Phenoxy Ring Modification: The nature and position of substituents on the phenoxy ring are critical determinants of herbicidal efficacy in related aryloxyphenoxypropionate herbicides. For instance, in the development of pyrazole (B372694) amide derivatives as potential transketolase inhibitors, modifications on the phenyl ring significantly influenced herbicidal activity. nih.gov While 2-(3-chlorophenoxy)-N-methylpropanamide features a chlorine atom at the meta-position, SAR studies on analogous series, such as 2-phenoxybenzamides, have shown that the substitution pattern on the anilino partial structure and the diaryl ether partial structure have strong impacts on activity. researchgate.net For example, in a series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to have an advantageous effect on antiplasmodial activity compared to an unsubstituted phenyl ring. mdpi.com
Systematic replacement of the 3-chloro substituent with other halogens (e.g., fluorine, bromine), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl) would allow for the fine-tuning of electronic and steric properties. nih.gov These modifications can influence the molecule's binding affinity to its biological target and its metabolic stability. For example, studies on halogenated phenoxypropanolamines, while in a different biological context, demonstrated that the position of halogenation (e.g., 2,5-dihalo vs. 3,4-dihalo) significantly alters biological effects. nih.gov
Amide Moiety Modification: The amide bond is a central functional group, but its modification is a common strategy to overcome issues like metabolic instability. magtech.com.cn For this compound, the N-methyl group can be replaced with a variety of other substituents to probe the steric and electronic requirements of the binding pocket. In the synthesis of other herbicidal propionamides, various amines are used to create a library of derivatives. jocpr.comjlu.edu.cn For instance, replacing the N-methyl group with larger alkyl chains, cyclic amines, or aromatic moieties can significantly alter a compound's properties. The synthesis of amide derivatives of glyphosate, for example, involved condensation with various amines to create new compounds with different characteristics. orientjchem.orgresearchgate.net Similarly, in a series of 2-(4-aryloxyphenoxy)propionamides, the amide portion was varied to explore the impact on herbicidal activity. connectjournals.com
The following table illustrates hypothetical modifications to the this compound scaffold and their predicted impact based on established SAR principles from related compound series.
| Modification Site | Substituent | Rationale / Predicted Impact |
| Phenoxy Ring (Position 3) | -F | Modulate electronic properties; may alter binding affinity. |
| -CF₃ | Strong electron-withdrawing group; could enhance binding or metabolic stability. | |
| -OCH₃ | Electron-donating group; probes electronic requirements of the target. | |
| Amide Moiety (N-substituent) | -Ethyl | Probes for additional hydrophobic interactions. |
| -Cyclopropyl | Introduces conformational rigidity. | |
| -Phenyl | Explores potential for π-π stacking interactions. | |
| -CH₂CH₂OH | Introduces a hydrogen-bonding moiety to improve solubility or target interaction. |
Bioisosteric Replacements in Aryloxypropanamide Design
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in rational drug and herbicide design. magtech.com.cnnih.gov It is used to improve potency, enhance selectivity, and optimize metabolic properties. researchgate.net
Amide Bond Bioisosteres: The amide bond in this compound is a prime candidate for bioisosteric replacement to enhance metabolic stability and alter biological activity. nih.gov Several heterocyclic rings are recognized as effective non-classical bioisosteres for the amide group. nih.gov
Triazoles: The 1,2,3-triazole ring is considered an excellent surrogate for the trans-amide bond. nih.gov Replacing the amide linkage in the aryloxypropanamide scaffold with a 1,4-disubstituted 1,2,3-triazole could yield a more rigid analog with a different hydrogen bonding pattern and potentially greater metabolic stability. nih.gov
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide bioisosteres. They can mimic the planarity and dipole moment of an amide while offering improved metabolic stability and membrane permeability. nih.govresearchgate.net
Other Replacements: Other functional groups such as sulfonamides or the N-cyano sulfilimine group have also been explored as amide surrogates in bioactive molecules, including insecticides. nih.govrsc.org For example, the N-cyano sulfilimine functional group was successfully used as an amide isostere in an anthranilic diamide (B1670390) insecticide, leading to enhanced permeability. rsc.org
The table below summarizes potential bioisosteric replacements for the core structure of this compound.
| Original Moiety | Bioisosteric Replacement | Potential Advantages | Reference Principle |
| Amide (-CONH-) | 1,2,3-Triazole | Mimics trans-amide configuration, increased metabolic stability. | nih.gov |
| 1,3,4-Oxadiazole | Mimics planarity and dipole, improved metabolic stability. | nih.govresearchgate.net | |
| Sulfonamide (-SO₂NH-) | Increases water solubility, provides additional hydrogen bond acceptors. | rsc.org | |
| Phenoxy Ring | Pyridinyloxy | Introduces hydrogen bond acceptor (N atom), alters electronic properties. | mdpi.com |
| Thienyloxy | Modifies aromaticity and steric profile. | mdpi.com |
Comparative Chemical Biology with Structurally Similar Active Compounds
The this compound scaffold belongs to the broader class of aryloxyalkanoic acid derivatives. nih.gov Many compounds in this class, particularly the phenoxyacetic acids, function as synthetic auxins, a major class of herbicides. researchgate.netscielo.br These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately plant death in susceptible species. illinois.edu
The primary molecular targets of auxinic herbicides are components of the auxin signaling pathway, specifically the TIR1/AFB family of F-box proteins which act as auxin co-receptors. nih.govnih.gov Auxin binding to the TIR1/AFB receptor complex promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes. scielo.br It is plausible that this compound or its active metabolites could interact with these same targets. Different classes of auxinic herbicides exhibit varying affinities for different members of the TIR1/AFB receptor family, which can account for differences in their herbicidal spectrum. nih.govnih.gov For example, picolinate-type auxins show a higher affinity for the AFB5 receptor. nih.gov
A comparative analysis can be made with other aryloxypropanamide herbicides like Metamifop. jocpr.com Metamifop and its analogs are known to inhibit acetyl-CoA carboxylase (ACCase), an entirely different target from the auxin receptors. jlu.edu.cn This highlights that even with a similar core scaffold, the specific substitution patterns can dramatically change the mode of action. Detailed biochemical assays would be required to determine whether this compound acts as an auxinic herbicide or an ACCase inhibitor.
The table below compares this compound with structurally related compound classes and their known biological targets.
| Compound/Class | Core Structure | Known Biological Target/Mode of Action |
| This compound | Aryloxypropanamide | Hypothesized: Auxin receptor (e.g., TIR1/AFB) or ACCase inhibitor |
| Phenoxyacetic Acids (e.g., 2,4-D) | Phenoxyacetic acid | Auxin receptor (TIR1/AFB); mimics natural auxin. researchgate.netnih.gov |
| Metamifop | Aryloxyphenoxy-propionamide | Acetyl-CoA Carboxylase (ACCase) inhibitor. jocpr.comjlu.edu.cn |
| 2-Phenoxybenzamides (Antiplasmodial) | Phenoxybenzamide | Dihydroorotate-dehydrogenase / Cytochrome bc1 complex (in P. falciparum). researchgate.net |
This comparison demonstrates that the aryloxyalkanamide scaffold is privileged, capable of interacting with diverse biological targets across different organisms depending on its specific structural features.
Development of Chemical Probes for Target Validation
A chemical probe is a small molecule used to study and manipulate a biological system or protein target. mdpi.comnih.gov Developing a derivative of this compound into a chemical probe could be instrumental in identifying and validating its specific molecular target in plants. The process involves creating an analog that retains its biological activity while incorporating a reporter group for detection or an affinity tag for enrichment. mdpi.compnnl.gov
Probe Design and Synthesis: To create a useful probe, a position on the this compound molecule must be identified where a linker and a tag can be attached without disrupting its binding to the target. This is often achieved through SAR studies to find a "vector" on the molecule that points away from the critical binding region. For instance, a non-essential position on the phenoxy ring or a larger N-alkyl substituent on the amide could serve as an attachment point.
The probe would typically include:
The Pharmacophore: The core this compound structure responsible for biological activity.
A Linker: A flexible chain (e.g., polyethylene (B3416737) glycol or alkyl chain) to separate the pharmacophore from the tag, minimizing steric hindrance.
A Tag:
Reporter Tag: A fluorescent group (fluorophore) for imaging applications to visualize the probe's localization within cells or tissues. pnnl.gov
Affinity Tag: A group like biotin, which has a high affinity for streptavidin, allowing for the pull-down and enrichment of the target protein from a cell lysate for identification via mass spectrometry. mdpi.com
Click Chemistry Handle: An azide (B81097) or alkyne group that allows for the bio-orthogonal attachment of a reporter or affinity tag after the probe has interacted with its target in a complex biological system. mdpi.compnnl.gov
Application in Target Validation: Once synthesized, such a probe could be used in several types of experiments:
Target Identification: An affinity-tagged probe could be incubated with plant cell extracts. The probe-target complex would then be captured (e.g., on streptavidin beads), and the bound protein identified using proteomics techniques.
Target Engagement: A fluorescently-tagged probe could be used in microscopy to confirm that the compound enters the correct cellular compartments (e.g., nucleus for auxin receptors) and binds to its target in living cells. pnnl.gov
Competitive Binding Assays: The unlabeled this compound could be used to compete with the binding of a tagged probe, confirming the specificity of the interaction.
The development of such chemical tools is essential for moving from a compound with an observed phenotype (e.g., herbicidal activity) to a validated molecular mechanism of action, which is a critical step in modern agrochemical research. ucanr.edu
Future Perspectives and Emerging Directions in Aryloxypropanamide Research
Integration with Advanced High-Throughput Screening Methodologies
The application of high-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries. nih.govchemsrc.com For a novel compound like 2-(3-chlorophenoxy)-N-methylpropanamide, HTS could be instrumental in identifying potential biological activities. Future research could involve screening this compound against a wide array of biological targets using both target-based and phenotypic approaches. nih.govmdpi.com
Advanced HTS platforms, which include automated liquid handling and sophisticated data analysis software, can process thousands of samples daily, significantly accelerating the discovery of "hits" or active compounds. chemsrc.com Integrating this compound into diverse and extensive compound libraries for HTS campaigns could uncover previously unknown therapeutic potentials. nih.govmdpi.com Furthermore, high-content screening (HCS), an image-based HTS method, could provide deeper insights into the compound's effects on cellular morphology and function. mdpi.com
Table 1: Potential High-Throughput Screening Approaches for this compound
| Screening Approach | Description | Potential Application for this compound |
| Target-Based Screening | Assesses the interaction of a compound with a specific, known biological target (e.g., an enzyme or receptor). | To determine if the compound inhibits or activates key proteins involved in disease pathways. |
| Phenotypic Screening | Measures the effect of a compound on the phenotype of a cell or organism, without a preconceived target. | To identify unexpected therapeutic activities, such as antimicrobial or anti-cancer effects. |
| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to quantify cellular changes. | To visualize and measure cellular responses to the compound, such as changes in protein localization or cell viability. |
Application in Chemical Biology Tools for Pathway Dissection
Chemical biology utilizes small molecules to study and manipulate biological systems. purdue.eduresearchgate.net Should this compound demonstrate specific biological activity, it could be developed into a valuable chemical probe. Such tools are essential for dissecting complex cellular pathways and identifying new therapeutic targets. purdue.edu
Future work could focus on modifying the structure of this compound to incorporate reporter tags, such as fluorescent dyes or biotin, without compromising its activity. These modified versions would allow for the visualization of the compound's distribution within cells and the identification of its binding partners through techniques like affinity purification and mass spectrometry. wssa.net The development of such chemical tools would enable a deeper understanding of the biological processes modulated by this aryloxypropanamide.
Unexplored Molecular Targets and Novel Mechanisms of Action
While some aryloxypropanamides are known to act as herbicides by inhibiting acetyl-CoA carboxylase (ACCase), the specific molecular targets of many compounds in this class, including this compound, remain unknown. nih.gov Future research should aim to identify the direct binding partners of this compound to elucidate its mechanism of action.
Identifying novel molecular targets is crucial for overcoming drug resistance and developing new therapies. nih.gov A combination of computational approaches, such as molecular docking, and experimental methods, like thermal proteome profiling, could be employed to predict and validate the molecular targets of this compound. ucanr.edu Uncovering a novel mechanism of action could open up new avenues for therapeutic intervention in a variety of diseases. The discovery of new molecular targets for this class of compounds could also have implications for fungicide development. nih.govresearchgate.net
Methodological Innovations in Synthesis and Characterization
Advancements in synthetic chemistry can facilitate the efficient production of this compound and its analogs for further study. Future research could explore novel synthetic routes that are more efficient, cost-effective, and environmentally friendly. Methodological innovations could include the use of new catalysts, flow chemistry, or microwave-assisted synthesis to improve reaction yields and reduce reaction times.
Detailed characterization of the synthesized compounds is paramount. Advanced analytical techniques, such as single-crystal X-ray diffraction, could provide precise information about the three-dimensional structure of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming the structure and purity of the compound. A thorough understanding of its chemical properties is fundamental for all subsequent biological and pharmacological investigations.
Q & A
Q. What are the recommended synthetic routes for 2-(3-chlorophenoxy)-N-methylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 3-chlorophenol with methylpropanamide derivatives using alkylation or acylation reagents. For example, oxalyl chloride can activate carboxylic acids for amide bond formation under anhydrous conditions (e.g., dichloromethane, 0–5°C) . Optimization should focus on stoichiometric ratios (e.g., 1.2 equivalents of 3-chlorophenol to avoid side reactions) and catalysts like DMAP to enhance nucleophilicity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can the purity and structural identity of this compound be verified?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and NMR (¹H and ¹³C) to confirm structural features. Key NMR signals include the methyl group (δ ~2.8 ppm for N–CH₃) and aromatic protons (δ ~6.8–7.2 ppm for the chlorophenoxy moiety) . High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₀H₁₂ClNO₂; exact mass 213.0558) .
Q. What are the critical safety considerations for handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store the compound in a desiccator at 4°C to prevent hydrolysis. Waste disposal should follow institutional guidelines for halogenated organic compounds. Stability studies under varying pH (3–9) and temperature (4–40°C) are advised to assess decomposition risks .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate chiral purity?
- Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) during asymmetric alkylation steps. Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry can determine enantiomeric excess (ee). For complex cases, X-ray crystallography of derivatives (e.g., co-crystallized with a resolving agent) provides definitive stereochemical confirmation .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, controlling for assay variables (e.g., cell line differences, incubation times). Reproduce key studies under standardized conditions (e.g., 24-hour exposure in HEK293 cells). Use SPR (surface plasmon resonance) to validate direct target binding and rule off-target effects .
Q. How does the chlorophenoxy moiety influence the compound’s stability in environmental or biological matrices?
- Methodological Answer : Perform accelerated stability testing using LC-MS to track degradation products. For environmental matrices, simulate soil/water systems at varying temperatures (15–30°C) and measure half-life. In biological systems, incubate with liver microsomes to assess metabolic pathways (e.g., CYP450-mediated oxidation) .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., kinases or GPCRs). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with experimental data from ITC (isothermal titration calorimetry) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
